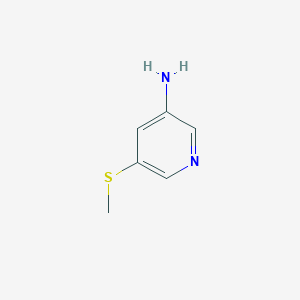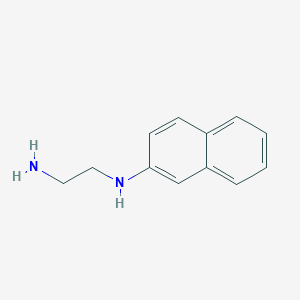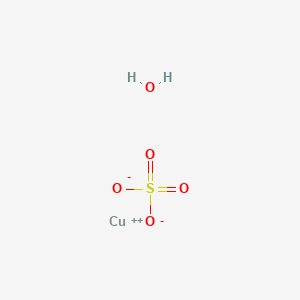
Cupric sulfate monohydrate
Übersicht
Beschreibung
Cupric sulfate, also known as copper (II) sulfate, is an inorganic compound with the formula CuSO4 . It forms as large, bright blue crystals containing five molecules of water (CuSO4·5H2O) and is also known as blue vitriol . The anhydrous salt is created by heating the hydrate to 150 °C (300 °F) .
Synthesis Analysis
Cupric sulfate is produced industrially by treating copper metal with hot concentrated sulfuric acid or its oxides with dilute sulfuric acid . In a laboratory setting, it can be synthesized by combining aqueous copper (II) sulfate, ethanol, and ammonia . The balanced equation for this reaction is: CuSO4 + 4 NH3 (aq) + H2O → Cu(NH3)4SO4(aq)·H2O .Molecular Structure Analysis
The molecular weight of cupric sulfate is 159.609 . The IUPAC Standard InChI is InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 . The 3D structure of cupric sulfate can be viewed using Java or Javascript .Chemical Reactions Analysis
Cupric sulfate is used primarily for agricultural purposes, as a pesticide, germicide, feed additive, and soil additive . It also serves as a catalyst in various chemical reactions and finds extensive use as a reagent in analytical chemistry for quantifying protein and amino acid concentrations .Physical And Chemical Properties Analysis
Cupric sulfate is highly soluble in water, with solubility values of 1.055 molal at 10°C and 1.502 molal at 30°C . It has a melting point of 110°C for the pentahydrate form and decomposes before boiling .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Cupric Reducing Antioxidant Power (CUPRAC) Assay
Cupric sulfate monohydrate plays a crucial role in the CUPRAC assay, a method widely used to determine the antioxidant capacity of complex samples. The CUPRAC assay is based on the reduction of Cu(II) to Cu(I), which is facilitated by antioxidants present in the sample, leading to a colorimetric change that can be quantitatively measured. This method is advantageous for its applicability, simplicity, and reliability in assessing the antioxidant activity of various substances, including food, pharmaceuticals, and biological samples (Munteanu & Apetrei, 2021).
Environmental Science Applications
Copper Toxicity and Ecotoxicology
In environmental research, the toxicity of copper, often studied in the form of cupric sulfate, to aquatic organisms has been extensively reviewed. The consensus is that free cupric ions exhibit higher toxicity compared to other forms of copper, such as organically complexed copper. This understanding is critical for evaluating the environmental impact of copper on aquatic ecosystems and for the formulation of water quality guidelines (Nor, 1987).
Materials Science Applications
Catalysis and Synthesis
Cupric sulfate is utilized as a catalyst in the synthesis of organic compounds, demonstrating its effectiveness in facilitating various chemical reactions. For instance, it has been reviewed for its role in the catalytic synthesis of allyl propionate, indicating its potential as a valuable catalyst in organic synthesis processes (Shi-bin, 2005).
Wirkmechanismus
Target of Action
Copper sulfate monohydrate primarily targets copper transport proteins such as Ctr1 . These proteins are responsible for the uptake of copper into cells, which is essential for various physiological processes .
Mode of Action
Copper sulfate monohydrate interacts with its targets by being absorbed into cells via the high affinity copper uptake protein (Ctr1) . Once inside the cell, copper can be reduced to the Cu1+ form prior to transport .
Biochemical Pathways
Copper sulfate monohydrate affects several biochemical pathways. Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is also involved in the formation of superoxide dismutase (SOD) and guaiacol peroxidase (GPOX) , enzymes that play crucial roles in the cellular response to oxidative stress .
Pharmacokinetics
The pharmacokinetics of copper sulfate monohydrate involve its absorption, distribution, metabolism, and excretion (ADME). About 80 percent of the absorbed copper is bound to liver metallothionein; the remainder is included into cytochrome c oxidase or sequestered by lysosomes . The compound is highly soluble in water, which impacts its bioavailability .
Result of Action
The molecular and cellular effects of copper sulfate monohydrate’s action are diverse. An excess of copper ions in cells can generate free radicals and increase oxidative stress . This can lead to changes in gene expression, enzyme activity, and the amount of antioxidants . In addition, copper sulfate monohydrate can trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of copper sulfate monohydrate. Soil contamination with heavy metals like copper can cause toxic effects on plants as well as on animals and humans . The structure of the transcriptionally active bacterial community in the soil can be significantly impacted by bioavailable copper, overruling other environmental factors such as season and pH .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
copper;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLGTUKGYURDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058284 | |
| Record name | Copper sulfate (CuSO4) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10257-54-2, 23254-43-5 | |
| Record name | Cupric sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper sulfate (CuSO4) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper(II) sulfate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Copper sulfate monohydrate influence its dehydration process?
A: The crystalline structure of Copper sulfate monohydrate plays a crucial role in its dehydration behavior. Research using terahertz whispering gallery mode resonators (THz-WGMR) demonstrated that the dehydration process from Copper sulfate pentahydrate (CuSO₄·5H₂O) to Copper sulfate trihydrate (CuSO₄·3H₂O) and then to Copper sulfate monohydrate exhibits distinct blueshifts in resonance frequency. These shifts are directly related to the removal of water molecules from the crystal lattice, highlighting the impact of structural changes on the material's properties. []
Q2: Can Copper sulfate monohydrate be used as a chemical heat storage material?
A: Yes, research suggests that Copper sulfate monohydrate holds potential for low-temperature chemical heat storage applications. Studies have investigated its hydration reaction with moist air flow, revealing feasible reaction rates at high humidity and temperatures around 40 °C. The energy released during hydration could be harnessed for heat storage, though further research is needed to optimize the process and evaluate its efficiency. []
Q3: How does the physical state of Copper sulfate monohydrate (amorphous vs. crystalline) impact its reactivity?
A: Studies using deuterium exchange reactions have shown that amorphous Copper sulfate monohydrate exhibits a higher degree of exchange compared to its crystalline counterpart. This increased reactivity is attributed to the larger surface area of the amorphous form, allowing for greater interaction with water molecules. [] This finding underscores the importance of considering physical state when evaluating the chemical behavior of Copper sulfate monohydrate.
Q4: Can Copper sulfate monohydrate be used to enhance vibrational strong coupling in plasmonic systems?
A: Research has demonstrated the successful utilization of Copper sulfate monohydrate thin films in achieving multi-mode vibrational strong coupling with plasmonic substrates. Notably, the broad linewidths of plasmon resonances allowed for simultaneous strong coupling with both symmetric and asymmetric vibrational modes of water within the Copper sulfate monohydrate film. [] This finding opens new avenues for manipulating molecular vibrational responses and potentially influencing chemical reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



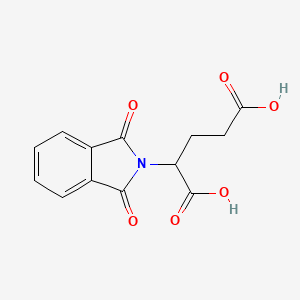

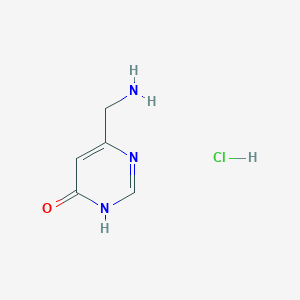

![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B3421897.png)



